

Foreword: The Analytical Imperative for Complex Intermediates

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Compound of Interest

Compound Name: *2-Bromo-5-fluoro-4-methylbenzotrile*

CAS No.: *916792-11-5*

Cat. No.: *B1519150*

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In the landscape of modern drug discovery and materials science, the structural elucidation of complex organic intermediates is a cornerstone of progress. Molecules such as **2-Bromo-5-fluoro-4-methylbenzotrile** are not mere reagents; they are pivotal building blocks where precise structural integrity dictates the success of multi-step syntheses and the ultimate efficacy of the final product.^[1] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a first-line, non-destructive analytical technique, offering a rapid and definitive molecular "fingerprint." This guide provides a comprehensive framework for the robust FT-IR analysis of **2-Bromo-5-fluoro-4-methylbenzotrile**, grounded in the principles of scientific integrity and field-proven methodologies.

Molecular Architecture and Expected Vibrational Signatures

Understanding the constituent functional groups of **2-Bromo-5-fluoro-4-methylbenzotrile** is paramount to a predictive interpretation of its infrared spectrum. The molecule's structure informs the specific vibrational modes—stretching and bending—that will be IR-active.

Table 1: Physicochemical Properties of **2-Bromo-5-fluoro-4-methylbenzotrile**

Property	Value	Source
IUPAC Name	4-bromo-2-fluoro-5-methylbenzotrile	[2]
Molecular Formula	C ₈ H ₅ BrFN	[2][3]
Molecular Weight	214.03 g/mol	[2][3]
Appearance	Solid	[4]

| Key Functional Groups | Nitrile (C≡N), Aromatic Ring, C-F, C-Br, Methyl (C-H) | N/A |

The primary vibrational modes of interest arise from these groups:

- **Nitrile (C≡N) Stretching:** The triple bond of the nitrile group is strong and produces a characteristic sharp, intense absorption in a relatively clean region of the spectrum.[5]
- **Aromatic Ring Vibrations:** The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching occurs at wavenumbers higher than aliphatic C-H stretching.[6][7] The carbon-carbon stretching vibrations within the ring appear as a series of bands in the 1600-1400 cm⁻¹ region.
- **Carbon-Halogen Bonds:** The C-F and C-Br stretching vibrations are found in the fingerprint region of the spectrum (below 1400 cm⁻¹). Their exact positions are sensitive to the overall molecular structure.
- **Methyl Group (C-H) Vibrations:** The methyl group will exhibit characteristic symmetric and asymmetric stretching and bending vibrations.

A Self-Validating Experimental Framework for FT-IR Analysis

The trustworthiness of any analytical result is a direct function of the rigor of the experimental protocol. The following sections detail a self-validating system for acquiring high-quality FT-IR data.

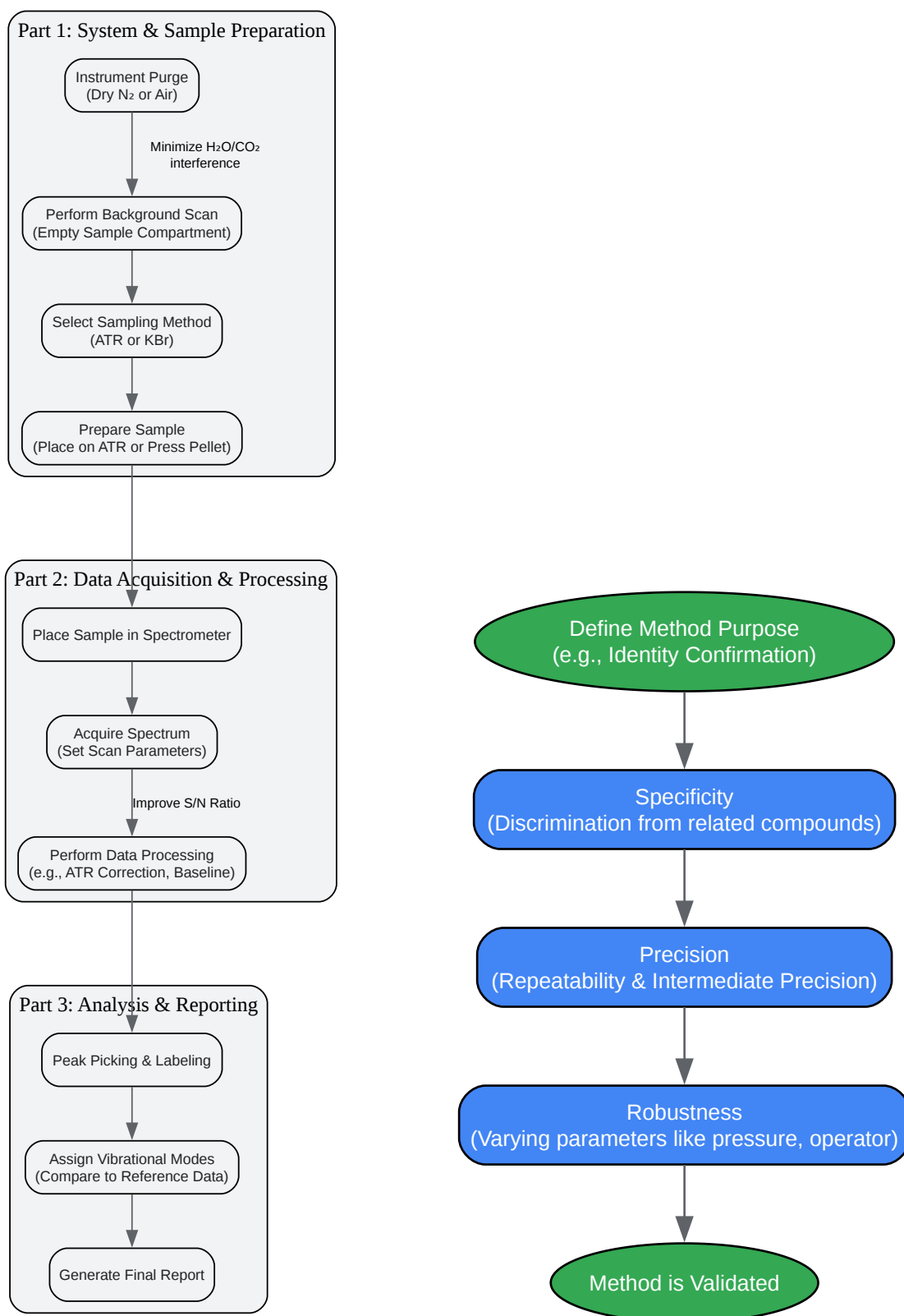
Rationale for Sample Preparation: ATR vs. KBr Pellet

For a solid sample like **2-Bromo-5-fluoro-4-methylbenzonitrile**, two primary sample preparation techniques are prevalent. The choice depends on sample availability, desired throughput, and the specific analytical question.

- **Attenuated Total Reflectance (ATR):** This is the modern, preferred method for its simplicity and speed. It requires no sample preparation beyond placing a small amount of the solid powder onto the ATR crystal.^{[8][9]} An evanescent wave penetrates a few microns into the sample, making it an excellent surface technique that is largely independent of sample thickness.^[10] This eliminates the potential for errors associated with pellet preparation.
- **Potassium Bromide (KBr) Pellet:** The traditional method involves grinding a small amount of the sample (1-2 mg) with dry, IR-grade KBr (100-200 mg) and pressing the mixture into a thin, transparent pellet.^{[4][11]} The rationale is to disperse the analyte in an IR-transparent matrix to allow the infrared beam to pass through (transmission). This method can be highly effective but is susceptible to issues like non-uniform sample distribution and potential moisture contamination if the KBr is not scrupulously dried.^[12]

Experimental Workflow: From Sample to Spectrum

The following diagram outlines a robust workflow for FT-IR analysis, ensuring data integrity at each stage.



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Caption: Logical flow for FT-IR method validation.

Table 3: Key Validation Parameters for FT-IR Identity Testing

Parameter	Procedure	Acceptance Criteria
Specificity	Analyze structurally similar compounds (e.g., isomers, precursors).	The spectrum of 2-Bromo-5-fluoro-4-methylbenzotrile must be uniquely distinguishable from that of related substances.
Precision (Repeatability)	One analyst acquires spectra from 6 independent preparations of the same sample on the same day.	The peak positions (wavenumber) should not vary by more than a specified tolerance (e.g., $\pm 2 \text{ cm}^{-1}$). Relative peak intensities should be consistent.
Intermediate Precision	Repeat the precision study with a different analyst on a different day or using a different instrument.	Results should be consistent with the repeatability study, demonstrating the method's consistency over time and between users.

| Robustness | Intentionally vary minor parameters (e.g., ATR anvil pressure, laboratory temperature). | The method should remain unaffected by small, deliberate variations in parameters, with peak positions and relative intensities remaining within tolerance. |

Spectral Interpretation: Decoding the Molecular Fingerprint

The resulting FT-IR spectrum is a rich source of structural information. The interpretation involves assigning the observed absorption bands to specific molecular vibrations. The data presented in Table 4 is based on established group frequencies and data from closely related molecules like 2-Bromo-4-methylbenzotrile. [5][6][13] Table 4: Characteristic FT-IR Vibrational Band Assignments for **2-Bromo-5-fluoro-4-methylbenzotrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
3100 - 3000	Medium-Weak	Aromatic C-H	Stretching
2980 - 2950	Weak	Methyl C-H	Asymmetric Stretching
2880 - 2860	Weak	Methyl C-H	Symmetric Stretching
2235 - 2220	Strong, Sharp	Nitrile (C≡N)	Stretching
1610 - 1580	Medium	Aromatic Ring	C=C Stretching
1500 - 1470	Medium-Strong	Aromatic Ring	C=C Stretching
1465 - 1450	Medium	Methyl C-H	Asymmetric Bending (Scissoring)
1390 - 1375	Medium-Weak	Methyl C-H	Symmetric Bending (Umbrella)
1280 - 1200	Strong	Aryl-F	C-F Stretching
900 - 800	Strong	Aromatic C-H	Out-of-Plane Bending

| 700 - 600 | Medium-Strong | Aryl-Br | C-Br Stretching |

Discussion of Key Spectral Regions:

- C-H Stretching Region (3100-2800 cm⁻¹): Look for weak to medium peaks just above 3000 cm⁻¹ characteristic of the aromatic C-H stretches. [6] Just below 3000 cm⁻¹, weaker bands corresponding to the methyl group's C-H stretches will be present.
- Nitrile Region (2235-2220 cm⁻¹): The most unambiguous peak in the spectrum will be the strong, sharp absorption from the C≡N triple bond stretch. [5] Its presence is a primary confirmation of the molecule's identity. The position of this band can be subtly influenced by the electronic effects of the adjacent ring substituents.
- Aromatic C=C Region (1610-1470 cm⁻¹): A series of two or more medium-intensity bands in this region confirms the presence of the benzene ring. * Fingerprint Region (< 1400 cm⁻¹): This region is complex but contains highly characteristic information. The strong C-F stretch

is expected around 1250 cm^{-1} . The C-Br stretch will appear at a much lower frequency, typically below 700 cm^{-1} . The pattern of strong bands between 900 cm^{-1} and 675 cm^{-1} is due to C-H out-of-plane bending and is highly diagnostic of the substitution pattern on the aromatic ring. [6]

Conclusion

FT-IR spectroscopy provides an exceptionally powerful, rapid, and reliable method for the structural confirmation of **2-Bromo-5-fluoro-4-methylbenzotrile**. By employing a robust, validated experimental protocol, particularly with the modern convenience of ATR sampling, researchers and drug development professionals can ensure the identity and quality of this critical synthetic intermediate. The true expertise lies not just in acquiring a spectrum, but in understanding the causality behind the methodology and the rich structural information encoded within the vibrational fingerprint of the molecule.

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